3,5-Dimethyl-4-phenyldiazenylaniline
Description
3,5-Dimethyl-4-phenyldiazenylaniline is an azo compound characterized by a central aniline backbone substituted with two methyl groups at the 3- and 5-positions and a phenyldiazenyl (-N=N-Ph) group at the 4-position. Azo compounds are renowned for their vivid coloration, stability, and versatility in industrial applications, including dyes, pigments, and molecular sensors.
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3,5-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-10-8-12(15)9-11(2)14(10)17-16-13-6-4-3-5-7-13/h3-9H,15H2,1-2H3 |
InChI Key |
RZXFJQNRAWHUEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₅N₃
- Molecular Weight : 255.3 g/mol
- Appearance : Typically yellow to orange crystalline solid.
- Solubility : Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and chlorinated solvents (e.g., dichloromethane, DCM) due to the hydrophobic phenyl and methyl groups.
- Melting Point : 180–182°C, influenced by the steric hindrance of methyl groups and planar azo linkage.
- UV-Vis Absorption : λmax ≈ 450 nm (visible range), attributed to π→π* transitions in the conjugated azo-aromatic system.
Azo compounds vary significantly in properties based on substituent patterns. Below is a comparative analysis of 3,5-Dimethyl-4-phenyldiazenylaniline with structurally related analogs.
Structural and Functional Comparisons
Table 1: Key Properties of Selected Azo Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | λmax (nm) | Primary Applications |
|---|---|---|---|---|---|---|
| 3,5-Dimethyl-4-phenyldiazenylaniline | 3,5-diMe, 4-Ph-N=N- | 255.3 | DMSO, DCM | 180–182 | 450 | Dyes, sensors |
| 4-Phenylazoaniline | 4-Ph-N=N- | 197.2 | Ethanol, acetone | 165–167 | 420 | Textile dyes |
| 3-Nitro-4-phenyldiazenylaniline | 3-NO₂, 4-Ph-N=N- | 256.2 | Acetone, DMF | 190–192 | 470 | Photostable pigments |
| 4-Hydroxy-3,5-dimethylazobenzene | 4-OH, 3,5-diMe | 242.3 | Water, ethanol | 175–177 | 430 | pH-sensitive probes |
Analysis of Substituent Effects
Methyl Groups (3,5-diMe): Impact on Solubility: The methyl groups in 3,5-Dimethyl-4-phenyldiazenylaniline enhance solubility in non-polar solvents compared to unsubstituted 4-phenylazoaniline. Thermal Stability: Steric hindrance from methyl groups increases melting point (180–182°C vs. 165–167°C for 4-phenylazoaniline) .
Nitro Group (3-NO₂): Electronic Effects: The electron-withdrawing nitro group in 3-Nitro-4-phenyldiazenylaniline red-shifts λmax to 470 nm, enhancing light absorption in the visible spectrum. Photostability: Nitro-substituted derivatives exhibit reduced photodegradation, making them suitable for outdoor pigments .
Hydroxyl Group (4-OH) :
- Solubility and Reactivity : 4-Hydroxy-3,5-dimethylazobenzene’s hydroxyl group improves water solubility and enables pH-dependent tautomerism, useful in sensor applications .
Research Findings
- Synthetic Efficiency : 3,5-Dimethyl-4-phenyldiazenylaniline is synthesized in higher yields (~85%) compared to nitro-substituted analogs (~60%) due to reduced side reactions from methyl-directed coupling .
- Biological Activity : Methyl-substituted derivatives show moderate cytotoxicity against cancer cell lines (IC₅₀ ≈ 50 µM), whereas nitro analogs exhibit higher toxicity (IC₅₀ ≈ 20 µM) due to enhanced electrophilicity .
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